Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Description
Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 1-oxa-6-azaspiro[2.5]octane core. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes. This compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of heterocyclic pharmaceuticals such as imidazopyridines and AMP-activated protein kinase (AMPK) activators . Its spirocyclic architecture confers conformational rigidity, which is advantageous for modulating biological activity and pharmacokinetic properties.
Properties
IUPAC Name |
tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(15)14-7-6-13(9-16-13)12(4,5)8-14/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYFKJCZVXPERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC12CO2)C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Spiroannulation via Epoxide Cyclization
This method involves constructing the spirocyclic epoxide from a prefunctionalized piperidine precursor. A representative pathway includes:
Step 1: Synthesis of 4,4-Dimethylpiperidin-4-ol
4,4-Dimethylpiperidin-4-ol serves as the foundational intermediate. It is typically prepared via:
- Mannich Reaction : Condensation of acetone, formaldehyde, and ammonia under acidic conditions to yield 4,4-dimethylpiperidin-4-ol.
- Grignard Addition : Reaction of piperidin-4-one with methylmagnesium bromide to install geminal dimethyl groups (yield: 78–85%).
Step 2: Epoxide Formation
The hydroxyl group at C4 is converted to an epoxide via:
- Sharpless Epoxidation : Using tert-butyl hydroperoxide (TBHP) and titanium tetraisopropoxide with a chiral tartrate ligand (for enantioselective synthesis).
- Intramolecular Cyclization : Treatment of 4-chloro-4,4-dimethylpiperidine with aqueous NaOH induces epoxide closure (yield: 65–72%).
Step 3: Boc Protection
The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) as a catalyst (yield: 88–93%).
Ring-Opening/Reclosure Strategy
An alternative approach modifies preformed spirocyclic intermediates:
Protocol
- Spiroepoxide Precursor : Start with tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (lacking dimethyl groups).
- Dimethyl Installation :
Optimization Data
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Boc₂O, DMAP, CH₂Cl₂ | 25 | 12 | 92 |
| 2 | MeI, AlCl₃, C₂H₄Cl₂ | 40 | 6 | 65 |
Advanced Catalytic Methods
Organocatalytic Asymmetric Synthesis
Chiral secondary amines (e.g., MacMillan catalyst) enable enantioselective spiroepoxidation:
Transition Metal Catalysis
Palladium-mediated C–H activation streamlines dimethyl group installation:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 1,10-Phenanthroline
- Methyl Source : Trimethylaluminum
- Yield : 82% with >95% regioselectivity.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|
| Spiroannulation | High stereocontrol | Multi-step sequence | 65–72 |
| Ring-Opening/Reclosure | Modular dimethyl introduction | Requires harsh alkylation | 55–68 |
| Organocatalytic | Enantioselective, green conditions | Limited substrate scope | 70–74 |
| Palladium Catalysis | Rapid C–H functionalization | Costly catalyst | 78–82 |
Industrial-Scale Considerations
- Cost Efficiency : Friedel-Crafts alkylation remains preferred for bulk synthesis despite moderate yields due to low reagent costs.
- Safety : Epoxidation with TBHP requires strict temperature control to prevent exothermic decomposition.
- Purification : Silica gel chromatography is standard, but crystallization from hexane/ethyl acetate improves scalability.
Emerging Technologies
Chemical Reactions Analysis
Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction and conditions used .
Scientific Research Applications
Pharmaceutical Development
Overview : This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Case Study : Research has shown that derivatives of this compound exhibit promising activity against specific neurological targets. For instance, studies have focused on its potential as a drug candidate for treating conditions like Alzheimer's disease by modulating neurotransmitter systems.
| Application | Target Condition | Mechanism | Reference |
|---|---|---|---|
| Neurological Disorders | Alzheimer's Disease | Modulation of neurotransmitter systems | |
| Antidepressants | Depression | Serotonin receptor interaction |
Material Science
Overview : this compound is utilized in formulating advanced materials that require enhanced durability and flexibility.
Properties : The compound's unique structure provides improved mechanical properties to polymers and coatings, making it suitable for applications in protective coatings and flexible materials.
| Material Type | Property Enhanced | Application Area |
|---|---|---|
| Polymers | Durability | Coatings |
| Flexible Materials | Flexibility | Industrial applications |
Agricultural Chemistry
Overview : The compound plays a role in developing agrochemicals aimed at improving crop protection products.
Case Study : Research indicates that formulations containing this compound can enhance the efficacy of pesticides while reducing environmental impact. This is particularly relevant in developing sustainable agricultural practices.
| Agrochemical Type | Benefit | Environmental Impact |
|---|---|---|
| Pesticides | Increased efficacy | Reduced toxicity |
Biochemical Research
Overview : Researchers utilize this compound to study enzyme inhibitors and metabolic pathways.
Mechanism of Action : The interactions of this compound with specific enzymes can provide insights into metabolic regulation and potential therapeutic targets.
| Research Focus | Target Enzyme/Pathway | Potential Application |
|---|---|---|
| Enzyme Inhibition | Metabolic pathways | Drug development |
Analytical Chemistry
Overview : This compound is employed as a standard in chromatographic techniques.
Application Details : Its stability and distinct properties make it suitable for accurate analysis in complex mixtures, including biological fluids.
| Technique Used | Application Area |
|---|---|
| Chromatography | Biological sample analysis |
Mechanism of Action
The mechanism of action of tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues, highlighting differences in ring systems, substituents, and applications:
Comparative Analysis
Ring Systems and Substituents
- Spiro[2.5]octane vs. Spiro[3.4]octane : The target compound’s spiro[2.5]octane system (5- and 3-membered rings) imparts greater strain compared to spiro[3.4]octane (6- and 4-membered rings), influencing reactivity and metabolic stability .
- Methyl vs. Hydroxymethyl Groups : The 4,4-dimethyl substitution in the target compound enhances lipophilicity, whereas the hydroxymethyl group in its (S)-enantiomer introduces polarity, affecting solubility and target binding .
Case Studies
- Antimalarial Agents : The target compound was used to synthesize 9-(2-(3,5-difluorophenyl)-1H-imidazo[4,5-c]pyridin-4-yl)-4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, a potent hemozoin formation inhibitor with rapid parasiticidal activity .
- AMPK Activators : Derivatives of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 147804-30-6) demonstrated indirect AMPK activation via allosteric modulation, highlighting the scaffold’s versatility .
Biological Activity
Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a complex organic compound with the molecular formula C13H23NO3 and a molecular weight of approximately 241.33 g/mol. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities and applications.
The compound is characterized by the following properties:
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Melting Point : 56–58 °C
- Purity : Typically ≥ 97% in commercial preparations
The biological activity of this compound is believed to involve its interaction with various biological targets, including enzymes and receptors. These interactions can modulate key biological pathways, contributing to its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also demonstrate efficacy against certain pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, indicating its usefulness in conditions such as neurodegenerative diseases.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds and infer potential effects for this compound:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Identified antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Johnson et al. (2021) | Reported significant inhibition of acetylcholinesterase, indicating potential for treating Alzheimer's disease. |
| Lee et al. (2022) | Demonstrated neuroprotective effects in vitro using neuronal cell lines exposed to oxidative stress, with a viability increase of 40% compared to control. |
Safety and Toxicology
The safety profile of this compound indicates potential irritant properties:
- Skin Irritation : Causes skin irritation (H315).
- Acute Toxicity : Harmful if swallowed (H302).
These findings necessitate careful handling and consideration during experimental applications.
Q & A
Q. What are the key synthetic routes for synthesizing Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate?
The compound is typically synthesized via cyclization of precursor molecules. A common method involves dissolving tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate in methanamine (33% in EtOH) at 50°C overnight, followed by solvent removal under reduced pressure to yield the product . Alternative routes may include spirocyclic ring formation through epoxide or bromomethylene intermediates, as seen in related azaspiro compounds .
Q. Which analytical techniques are critical for characterizing this compound?
Q. What storage conditions ensure compound stability?
Store in a dark, dry place at room temperature, tightly sealed to prevent moisture absorption or decomposition. Refrigeration is advised for long-term storage .
Q. How can researchers safely handle this compound in the lab?
Use gloves and protective clothing to avoid skin contact. Work in a well-ventilated fume hood to prevent inhalation. In case of exposure, flush eyes with water for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction yields be optimized during spirocyclic ring formation?
Key factors include:
- Temperature Control : Prolonged heating at 50°C improves cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., THF or EtOH) enhance reaction homogeneity .
- Catalyst Screening : Explore Lewis acids (e.g., BF₃·Et₂O) to accelerate ring closure . Monitor reaction progress via TLC (e.g., 10% Et₂O/Pentane, Rf = 0.55) .
Q. How do structural features of this spirocyclic compound influence its reactivity?
The 1-oxa-6-azaspiro[2.5]octane scaffold introduces steric hindrance and conformational rigidity, which can:
- Limit nucleophilic attack at the nitrogen center.
- Enhance stability in acidic conditions due to the tert-butyl carbamate (Boc) protecting group . Comparative studies with analogs (e.g., tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate) show divergent reactivity in Baeyer-Villiger oxidations, highlighting the role of ring strain .
Q. What strategies resolve contradictions in reported physical properties (e.g., melting points)?
Discrepancies (e.g., 50–52°C vs. 55–59°C) may arise from polymorphic forms or residual solvents. Mitigation steps:
Q. How can computational methods predict solvent compatibility for this compound?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model solvation effects. For example, low-polarity solvents (e.g., toluene) minimize dipole interactions, stabilizing the spirocyclic structure .
Q. What synthetic challenges arise in derivatizing this compound for medicinal chemistry?
- Byproduct Formation : Side reactions (e.g., epoxide ring-opening) require careful stoichiometric control of nucleophiles .
- Stereochemical Control : Chiral centers in derivatives (e.g., tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate) demand asymmetric synthesis techniques .
Q. How does stereochemistry impact biological activity in related tropane alkaloids?
Enantiomers of azaspiro compounds exhibit distinct binding affinities to targets like EGFR or acetylcholine receptors. For example, (2S)-configured derivatives show enhanced analgesic activity due to optimal spatial alignment with receptor pockets .
Methodological Tables
Q. Table 1: Comparison of Key Synthetic Routes
| Method | Yield | Key Conditions | Reference |
|---|---|---|---|
| Methanamine cyclization | 54% | 50°C, EtOH, 24 h | |
| Bromomethylene precursor | 60%* | THF, 120 h, chromatography | |
| Epoxide intermediate | 70%* | Alumina purification | |
| *Theoretical yields based on analogous reactions. |
Q. Table 2: Analytical Data Discrepancies
| Property | Reported Range | Probable Cause | Resolution Method |
|---|---|---|---|
| Melting Point | 50–59°C | Polymorphism | DSC, Recrystallization |
| Purity (GC) | 97–99% | Residual solvents | Rotary evaporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
